molecular formula C28H18 B101243 Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene CAS No. 17938-63-5

Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene

Cat. No. B101243
CAS RN: 17938-63-5
M. Wt: 354.4 g/mol
InChI Key: REHJINUXVALHSR-UHFFFAOYSA-N
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Description

Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, also known as HCOT, is a complex organic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields. HCOT is a polycyclic aromatic hydrocarbon that consists of 13 fused rings, making it one of the largest known polycyclic aromatic compounds.

Mechanism Of Action

The mechanism of action of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is not fully understood, but it is believed to involve the interaction of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene with cellular membranes and proteins. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have a high affinity for lipid membranes, which may play a role in its potential as a drug delivery system. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has also been shown to interact with proteins, including enzymes and receptors, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its potential as an antioxidant. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been shown to have cytotoxic effects on cancer cells, which may contribute to its potential as a therapeutic agent for the treatment of cancer.

Advantages And Limitations For Lab Experiments

Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has several advantages for lab experiments, including its unique structure, high thermal stability, and potential applications in various fields. However, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene also has several limitations, including its complex synthesis method, low solubility in common solvents, and potential toxicity.

Future Directions

There are several future directions for research on Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, including the development of new synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential therapeutic effects for the treatment of various diseases. Other future directions include the investigation of the potential environmental impact of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene and the development of new materials based on the structure of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene.
Conclusion
In conclusion, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is a complex organic compound that has potential applications in various fields, including materials science, organic electronics, and biomedical research. Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has unique properties due to its structure, and its potential as a drug delivery system and therapeutic agent has attracted significant attention from researchers. Further research is needed to fully understand the mechanism of action of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene and its potential applications in various fields.

Synthesis Methods

The synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is a complex process that involves multiple steps. The most commonly used method for the synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is through the Diels-Alder reaction between 1,3,5-triphenylbenzene and 1,2,4,5-tetraphenylbenzene. This reaction leads to the formation of a cycloadduct, which is then subjected to a series of chemical reactions, including dehydrogenation, oxidation, and reduction, to produce Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene. Other methods for the synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.

Scientific Research Applications

Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electronic conductivity. In organic electronics, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been used as a semiconducting material for the development of organic light-emitting diodes and organic field-effect transistors. In biomedical research, Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has been investigated for its potential as a drug delivery system and as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

CAS RN

17938-63-5

Product Name

Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene

InChI

InChI=1S/C28H18/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25,27H

InChI Key

REHJINUXVALHSR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47

Canonical SMILES

C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47

Origin of Product

United States

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